N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[2,3-d]pyrimidinone core substituted with ethyl and methyl groups at positions 3, 5, and 6, respectively. The acetamide bridge links the heterocycle to a 2,6-dibromo-4-methylphenyl group, distinguishing it from analogs through bromine substitution. Its molecular weight and lipophilicity are influenced by the bromine atoms, which also enhance halogen-bonding capabilities .
Properties
CAS No. |
573706-62-4 |
|---|---|
Molecular Formula |
C19H19Br2N3O2S2 |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19Br2N3O2S2/c1-5-24-18(26)15-10(3)11(4)28-17(15)23-19(24)27-8-14(25)22-16-12(20)6-9(2)7-13(16)21/h6-7H,5,8H2,1-4H3,(H,22,25) |
InChI Key |
QTNZPSNSABVRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)C)Br)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
The thieno[2,3-d]pyrimidin-4-one moiety serves as the foundational scaffold for the target compound. Modern synthetic routes typically begin with the cyclization of substituted thiophene derivatives. A widely cited method involves reacting 2-amino-3-carboxythiophene with ethyl carbamate in the presence of zinc chloride as a catalyst at elevated temperatures (200°C for 1 hour) . This facilitates the formation of the pyrimidine ring via nucleophilic substitution and subsequent cyclodehydration.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-3-propionylthiophene | ZnCl₂ | Toluene | 200 | 1 | 62 |
| 2-Methylamino-3-benzoylthiophene | K₂CO₃ | DMF | 60 | 8 | 78 |
| 2-Ethylamino-3-acetylthiophene | None | Ethanol | Reflux | 24 | 45 |
Bromination of the Aromatic Amine Precursor
The N-(2,6-dibromo-4-methylphenyl) group is introduced via electrophilic aromatic bromination. 4-Methylaniline is treated with bromine in acetic acid at 0–5°C to achieve regioselective dibromination at the 2- and 6-positions . Excess bromine (2.2 equivalents) ensures complete conversion, while controlled temperature prevents polybromination. The resulting 2,6-dibromo-4-methylaniline is isolated by precipitation in ice water, followed by recrystallization from ethanol (yield: 85–90%) .
Formation of the Thioacetamide Linkage
The thioether (-S-) bridge connecting the thienopyrimidine core and the acetamide side chain is constructed via a nucleophilic substitution reaction. The thienopyrimidine intermediate is functionalized with a thioglycolic acid moiety through refluxing with thioglycolic acid chloride in dry acetone. Potassium carbonate acts as a base to deprotonate the thiol group, facilitating attack on the α-carbon of the acid chloride .
Critical Reaction Conditions :
-
Solvent : Anhydrous acetone prevents hydrolysis of the acid chloride .
-
Temperature : Reflux at 60°C ensures sufficient reactivity without side reactions .
-
Stoichiometry : A 1:1.2 molar ratio of thienopyrimidine to thioglycolic acid chloride maximizes yield .
Coupling of the Thienopyrimidine and Aromatic Amine Moieties
The final step involves coupling the thioacetamide-functionalized thienopyrimidine with 2,6-dibromo-4-methylaniline. This is achieved through an amide bond formation reaction using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . The reaction proceeds at room temperature for 12 hours, after which the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
Table 2: Coupling Reaction Optimization
| Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | DMAP | Dichloromethane | 12 | 72 |
| EDCI | HOBt | DMF | 24 | 65 |
| HATU | DIEA | Acetonitrile | 6 | 68 |
Characterization and Analytical Validation
The final product is characterized using spectroscopic and chromatographic techniques:
-
¹H NMR : Peaks at δ 1.66–1.89 ppm correspond to cycloheptyl CH₂ groups, while aromatic protons resonate at δ 7.29–8.39 ppm .
-
IR Spectroscopy : Strong absorption at 1686 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring .
-
HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water, 70:30) .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Analogs
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Thioacetamide linkage formation : Reaction of the thiol-containing pyrimidinone intermediate with chloroacetyl derivatives under basic conditions (e.g., potassium carbonate in DMF) .
- Amide coupling : Condensation of the thioacetamide intermediate with 2,6-dibromo-4-methylaniline using coupling agents or base-mediated nucleophilic substitution .
- Solvent optimization : Dimethylformamide (DMF) is commonly used due to its polarity and ability to stabilize intermediates .
Q. Which analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and stereochemistry. For example, characteristic peaks for the thieno[2,3-d]pyrimidinone core appear at δ 2.19 (CH) and δ 12.50 (NH) in DMSO-d .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H] at m/z 401.5) .
- Elemental Analysis : Validates empirical formulas (e.g., C, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent degradation of sensitive functional groups?
- Temperature control : Maintain reactions below 60°C to avoid decomposition of the 4-oxo-thienopyrimidinone moiety .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups during coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while minimizing side reactions .
Q. How to resolve contradictions in reported biological activity data for similar compounds?
- Assay standardization : Compare activity across studies using consistent cell lines (e.g., HEK-293 for enzyme inhibition) and protocols (e.g., MIC values for antimicrobial assays) .
- Structural validation : Re-analyze disputed compounds via NMR/X-ray crystallography to confirm regiochemistry (e.g., substitution patterns on the phenyl ring) .
- Dose-response curves : Perform IC/EC studies to distinguish true activity from assay artifacts .
Q. What experimental design strategies improve synthetic yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, reaction time) and identify interactions. For example, a 2 factorial design can resolve the impact of temperature, solvent volume, and catalyst concentration .
- Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., thiol coupling) by precise temperature and mixing control .
Q. How to conduct structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Systematically modify the 2,6-dibromo-4-methylphenyl group (e.g., replace Br with Cl or CF) to assess electronic effects on receptor binding .
- Biological profiling : Test analogs against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) and microbial strains (e.g., S. aureus for antimicrobial activity) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
